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Compound of Interest

Compound Name: Dasatinib carbaldehyde

Cat. No.: B10854316 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to hijack

the cell's natural protein degradation machinery to eliminate disease-causing proteins. This

document provides a detailed protocol for the synthesis of a PROTAC derived from Dasatinib, a

potent tyrosine kinase inhibitor. The key synthetic step involves the generation of a Dasatinib
carbaldehyde intermediate, which is then coupled to an E3 ligase ligand via a flexible linker.

This strategy allows for the targeted degradation of Dasatinib's primary targets, including the

BCR-ABL fusion protein and Src family kinases, offering a potential therapeutic advantage over

traditional kinase inhibition.

Quantitative Data Summary
The following table summarizes representative biological data for Dasatinib-based PROTACs,

illustrating the typical assays and data presentation for such compounds. Note: The data

presented here are for illustrative purposes and are based on published data for similar

Dasatinib-based PROTACs. Actual results for the synthesized PROTAC may vary.
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Compound ID Target(s)
E3 Ligase
Ligand

DC50 (nM)
[K562 cells]

IC50 (nM)
[K562 cells]

Hypothetical

PROTAC-1
BCR-ABL, Src

Pomalidomide

(Cereblon)
15 25

Hypothetical

PROTAC-2
BCR-ABL, Src VH032 (VHL) 10 20

Dasatinib (Parent

Drug)
BCR-ABL, Src N/A N/A 1-5

DC50: Concentration required to degrade 50% of the target protein. IC50: Concentration

required to inhibit 50% of cell growth.

Experimental Protocols
Part 1: Synthesis of Dasatinib Carbaldehyde
(Intermediate 1)
This protocol describes the selective oxidation of the primary alcohol of Dasatinib to the

corresponding aldehyde. Two effective methods, Swern oxidation and Dess-Martin periodinane

(DMP) oxidation, are provided.

Method A: Swern Oxidation

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an argon

atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) and cool

the solution to -78 °C using a dry ice/acetone bath.

Activation of DMSO: Slowly add anhydrous dimethyl sulfoxide (DMSO) (2.2 eq.) to the

cooled solution. Stir the mixture for 15 minutes.

Addition of Dasatinib: Dissolve Dasatinib (1.0 eq.) in anhydrous DCM and add it dropwise to

the reaction mixture. Stir for 45 minutes at -78 °C.

Addition of Base: Add triethylamine (5.0 eq.) dropwise to the mixture. Continue stirring for 30

minutes at -78 °C, then allow the reaction to warm to room temperature.
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Quenching and Extraction: Quench the reaction by adding water. Separate the organic layer,

and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine,

dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel (e.g.,

using a gradient of methanol in DCM) to yield Dasatinib carbaldehyde (Intermediate 1).

Method B: Dess-Martin Periodinane (DMP) Oxidation

Reaction Setup: In a round-bottom flask, dissolve Dasatinib (1.0 eq.) in anhydrous DCM.

Addition of DMP: Add Dess-Martin periodinane (1.5 eq.) to the solution in one portion at

room temperature.

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The

reaction is typically complete within 1-3 hours.

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously

until the solid dissolves.

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry

over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

Dasatinib carbaldehyde (Intermediate 1).

Part 2: Synthesis of the Dasatinib Carbaldehyde-Based
PROTAC
This protocol describes the coupling of Dasatinib carbaldehyde with an amine-terminated E3

ligase ligand-linker conjugate via reductive amination. Two examples are provided, one

targeting Cereblon and the other VHL.

Example 1: Synthesis of a Cereblon-Recruiting PROTAC
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Reaction Setup: In a vial, dissolve Dasatinib carbaldehyde (Intermediate 1) (1.0 eq.) and

Pomalidomide-C2-NH2 (1.1 eq.) in anhydrous DCM.

Imine Formation: Add a few drops of acetic acid to the mixture and stir at room temperature

for 1-2 hours to facilitate imine formation.

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture in portions.

Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction

progress by LC-MS.

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium

bicarbonate. Extract the mixture with DCM (3x). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by preparative high-performance liquid chromatography

(HPLC) to yield the final Dasatinib-based Cereblon PROTAC.

Example 2: Synthesis of a VHL-Recruiting PROTAC

Reaction Setup: In a vial, dissolve Dasatinib carbaldehyde (Intermediate 1) (1.0 eq.) and

VH032-amide-PEG1-amine (1.1 eq.) in anhydrous DCM.

Imine Formation: Add a few drops of acetic acid and stir at room temperature for 1-2 hours.

Reduction: Add sodium triacetoxyborohydride (1.5 eq.) in portions.

Reaction Monitoring: Stir the reaction at room temperature overnight and monitor by LC-MS.

Work-up: Quench with saturated aqueous sodium bicarbonate and extract with DCM (3x).

Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate.

Purification: Purify the crude product by preparative HPLC to yield the final Dasatinib-based

VHL PROTAC.
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The identity and purity of the synthesized intermediates and final PROTACs should be

confirmed by standard analytical techniques, including:

1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical

structure.

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular

formula.

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final

compound.
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Caption: BCR-ABL Signaling Pathway.
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Caption: Src Kinase Signaling Pathway.
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Part 1: Intermediate Synthesis

Part 2: PROTAC Assembly

Dasatinib Selective Oxidation
(Swern or DMP)

Dasatinib Carbaldehyde
(Intermediate 1)

Amine-Terminated
E3 Ligase Ligand-Linker

Reductive Amination Dasatinib-Based PROTAC

Starting Materials

Step 1: Oxidation of Dasatinib

Intermediate: Dasatinib Carbaldehyde

Step 2: Reductive Amination with
Amine-Linker-E3 Ligand

Final Product: Dasatinib-PROTAC
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of a
Dasatinib Carbaldehyde-Based PROTAC]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10854316#protocol-for-synthesizing-a-dasatinib-
carbaldehyde-based-protac]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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